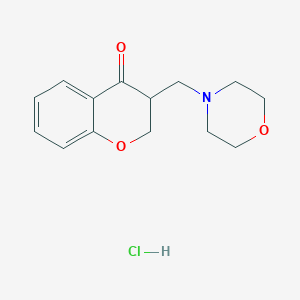3-(Morpholinomethyl)chroman-4-one hydrochloride
CAS No.: 67153-96-2
Cat. No.: VC7389393
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67153-96-2 |
|---|---|
| Molecular Formula | C14H18ClNO3 |
| Molecular Weight | 283.75 |
| IUPAC Name | 3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
| Standard InChI | InChI=1S/C14H17NO3.ClH/c16-14-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H |
| Standard InChI Key | QPURYNXPDYHMLU-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2COC3=CC=CC=C3C2=O.Cl |
Introduction
Structural and Chemical Properties of 3-(Morpholinomethyl)chroman-4-one Hydrochloride
Molecular Architecture
The core structure of chroman-4-one comprises a benzene ring fused to a γ-pyrone ring. Substitution at the 3-position with a morpholinomethyl group (-CH₂-N-morpholine) introduces a six-membered morpholine ring containing one oxygen and one nitrogen atom. The hydrochloride salt forms via protonation of the morpholine nitrogen, improving aqueous solubility. The molecular formula is inferred as C₁₄H₁₆ClNO₃, with a molecular weight of 293.74 g/mol .
Synthetic Precursors and Analogues
Synthesis of morpholinomethyl-substituted chroman-4-ones often begins with 2-hydroxyacetophenones and aldehydes. For example, 3′-bromo-5′-chloro-2′-hydroxyacetophenone has been reacted with morpholine-containing aldehydes under basic conditions to yield chroman-4-ones . The hydrochloride salt is typically generated by treating the free base with hydrochloric acid, as demonstrated in analogous syntheses of morpholine derivatives .
Synthetic Methodologies
Aldol Condensation and Cyclization
The foundational route involves a base-promoted aldol condensation between 2-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael addition. For instance, microwave-assisted reactions using diisopropylamine (DIPA) in ethanol at 160–170°C yield chroman-4-ones in 17–88% yields . Electron-deficient acetophenones favor higher yields due to reduced side reactions .
Example Synthesis
A representative procedure involves reacting 3′-bromo-5′-chloro-2′-hydroxyacetophenone with a morpholinomethyl aldehyde precursor. The aldehyde is prepared via conjugate addition of morpholine to acrolein, yielding intermediates such as 13 (Scheme 5 in ). Subsequent aldol condensation and cyclization under microwave irradiation afford the chroman-4-one core, followed by hydrochloride salt formation .
Functional Group Modifications
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR of related chroman-4-ones (e.g., 6b and 6c in ) reveals distinct signals:
-
Aromatic protons at δ 7.70–7.80 ppm (d, J = 2.5–2.6 Hz) for bromo- and chloro-substituted rings.
-
Methine proton adjacent to the ketone at δ 4.47–4.57 ppm (m).
-
Morpholine methylene protons at δ 3.68–3.71 ppm (t, J = 5.9–6.5 Hz) .
Carbon NMR shows the ketone carbonyl at δ 190.6–190.7 ppm and morpholine carbons at δ 62.7–62.9 ppm (OCH₂) .
Elemental Analysis
Elemental composition is confirmed via combustion analysis. For example, compound 6b (C₁₃H₁₄BrClO₃) shows calculated values: C 44.41%, H 3.99%, matching experimental data . Analogous results are expected for 3-(Morpholinomethyl)chroman-4-one hydrochloride.
| Compound | δ(¹H) Aromatic | δ(¹H) OCH₂ | δ(¹³C) C=O | Reference |
|---|---|---|---|---|
| 6b | 7.70–7.80 | 3.71 | 190.6 | |
| 6c | 7.70–7.80 | 3.68 | 190.7 | |
| 1b | 7.85–6.91 | – | 192.7 |
Table 2. Elemental Analysis of Representative Chroman-4-ones
| Compound | Formula | %C (Calc/Found) | %H (Calc/Found) |
|---|---|---|---|
| 6b | C₁₃H₁₄BrClO₃ | 44.41/44.39 | 3.99/3.97 |
| 6c | C₁₄H₁₆BrClO₃ | 45.97/45.95 | 4.38/4.36 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume